2-Hydroxy-2,3-dihydronaphthalene-1,4-dione
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Overview
Description
. This compound is a derivative of naphthoquinone and is characterized by the presence of a hydroxyl group and a dihydronaphthalene ring structure. It is a yellow to green to brown powder and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2,3-dihydronaphthalene-1,4-dione can be synthesized through several methods. One efficient method involves the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction time, and environmentally benign nature.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of acid-catalyzed reactions. For example, the acid-catalyzed reaction of thiazol-2-amine with this compound in ethanol under reflux conditions for three hours is one such method .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Substitution reactions often involve the use of aromatic aldehydes and amines under catalytic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, which are useful in different chemical and industrial applications .
Scientific Research Applications
2-Hydroxy-2,3-dihydronaphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with molecular targets and pathways. It acts as an inhibitor of aldehyde oxidase-catalyzed reactions, suppressing the formation of hydrogen peroxide and superoxide radical anion . This inhibition is crucial for its antimicrobial and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone:
1,4-Naphthoquinone: This compound lacks the hydroxyl group and has distinct chemical properties and uses.
Uniqueness
2-Hydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its specific structural features, such as the presence of both a hydroxyl group and a dihydronaphthalene ring. These features contribute to its distinct chemical reactivity and wide range of applications in various fields .
Properties
CAS No. |
63534-43-0 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-hydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,9,12H,5H2 |
InChI Key |
XPRGGVYAPJXOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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